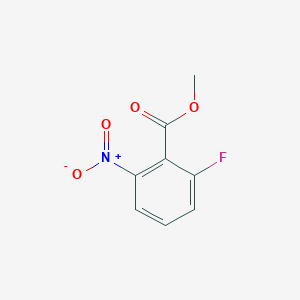

Methyl 2-fluoro-6-nitrobenzoate

Overview

Description

Methyl 2-fluoro-6-nitrobenzoate is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 g/mol .

Molecular Structure Analysis

The InChI code for Methyl 2-fluoro-6-nitrobenzoate is1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 . The compound has a complex structure with multiple functional groups, including a methyl ester group, a nitro group, and a fluorine atom attached to the benzene ring . Physical And Chemical Properties Analysis

Methyl 2-fluoro-6-nitrobenzoate has a molecular weight of 199.14 g/mol . It has a topological polar surface area of 72.1 Ų and a complexity of 240 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Scientific Research Applications

Anticancer Agents: Researchers have explored this compound as a starting point for novel anticancer agents. Its unique structure may offer advantages in targeting cancer cells or inhibiting specific pathways.

Antimicrobial Drugs: Methyl 2-fluoro-6-nitrobenzoate’s properties make it a candidate for antimicrobial drug development. Investigating its efficacy against bacteria, fungi, or other pathogens could lead to new therapeutic options.

Solubility Studies

Understanding the solubility of Methyl 2-fluoro-6-nitrobenzoate is crucial for formulation and drug delivery. It is slightly soluble in water but dissolves well in dimethyl sulfoxide (DMSO) and acetone .

Conclusion

Methyl 2-fluoro-6-nitrobenzoate holds promise in drug discovery and synthesis. Its unique properties make it a valuable target for further investigation. Researchers continue to explore its applications across various fields . If you need further details or have additional questions, feel free to ask!

Safety and Hazards

Methyl 2-fluoro-6-nitrobenzoate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets within the body.

Action Environment

The action, efficacy, and stability of Methyl 2-fluoro-6-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

methyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARIPZQSNWYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344543 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-6-nitrobenzoate | |

CAS RN |

212189-28-1 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3023003.png)

![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)